

¹³C NMR analysis of 5-Bromo-N,N,4-trimethylpyridin-2-amine

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Compound of Interest

Compound Name: 5-Bromo-N,N,4-trimethylpyridin-2-amine

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An In-Depth Technical Guide to the ¹³C NMR Analysis of **5-Bromo-N,N,4-trimethylpyridin-2-amine**

Abstract

The unequivocal structural elucidation of complex organic molecules is a cornerstone of modern chemical research and drug development. For substituted heteroaromatic compounds such as **5-Bromo-N,N,4-trimethylpyridin-2-amine**, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in conjunction with two-dimensional techniques, provides an indispensable tool for unambiguous characterization. This guide offers a comprehensive, in-depth analysis of the ¹³C NMR spectrum of this target molecule. We will delve into the theoretical prediction of chemical shifts based on substituent effects, outline a robust experimental protocol for data acquisition, and demonstrate how advanced 2D NMR experiments like DEPT, HSQC, and HMBC are leveraged for complete spectral assignment. This document is intended for researchers, scientists, and drug development professionals who require a practical and theoretically grounded understanding of NMR-based structural analysis.

Introduction: The Structural Challenge

5-Bromo-N,N,4-trimethylpyridin-2-amine is a polysubstituted pyridine derivative. The pyridine ring is a common scaffold in pharmaceuticals and agrochemicals, and the specific arrangement of its substituents—a bromine atom, a methyl group, and a dimethylamino group—critically dictates its chemical properties and biological activity. While 1D ¹H NMR provides initial

information, the lack of proton signals for the five non-protonated carbons (C2, C4, C5, and the two N-methyl carbons) and potential signal overlap in the aromatic region necessitate the use of ^{13}C NMR for a complete structural map.

This guide will systematically deconstruct the ^{13}C NMR analysis of this molecule, providing not just a protocol, but the scientific rationale behind each step, ensuring a self-validating and trustworthy structural assignment.



Figure 1: Structure of 5-Bromo-N,N,4-trimethylpyridin-2-amine

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Caption: Molecular structure and numbering of **5-Bromo-N,N,4-trimethylpyridin-2-amine**.

Theoretical Analysis and Chemical Shift Prediction

Before any experiment, a theoretical prediction of the ^{13}C NMR spectrum provides a powerful roadmap for interpretation. This is achieved by starting with the known chemical shifts of the parent heterocycle, pyridine, and applying corrections based on the electronic effects of each substituent. The semiempirical methods used for predicting ^{13}C NMR chemical shifts are well-established for their utility in assigning complex spectra[1].

The base chemical shifts for pyridine in CDCl_3 are approximately δ 150 (C2/C6), δ 124 (C3/C5), and δ 136 (C4) ppm[2][3]. The influence of each substituent is as follows:

- 2-N(CH₃)₂ Group (Dimethylamino): This is a very strong electron-donating group (EDG) through resonance. It will cause a significant upfield shift (to lower ppm) for the para-carbon (C5) and the ortho-carbon (C3). The ipso-carbon (C2) to which it is attached will be shifted downfield.
- 4-CH₃ Group (Methyl): A weak electron-donating group through induction. It will cause a modest downfield shift at the ipso-carbon (C4) and a small upfield shift at the ortho-carbons (C3, C5).
- 5-Br Group (Bromo): This substituent has a dual effect. It is electron-withdrawing inductively, which deshields (shifts downfield) nearby carbons. However, it also exhibits a "heavy atom effect," where the large electron cloud of the bromine atom causes a significant upfield shift for the directly attached ipso-carbon (C5)[4]. This latter effect is often dominant for the ipso-carbon.

By combining these effects, we can predict the approximate chemical shifts for each carbon in the pyridine ring and the attached methyl groups.

Table 1: Predicted ¹³C NMR Chemical Shifts for **5-Bromo-N,N,4-trimethylpyridin-2-amine**

Carbon Atom	Hybridization	Predicted δ (ppm)	Rationale for Prediction
C2	sp ² (Quaternary)	158 - 162	Strong downfield shift from attached electronegative N and N(CH ₃) ₂ group.
C3	sp ² (CH)	105 - 110	Strong upfield shift due to ortho N(CH ₃) ₂ and ortho CH ₃ .
C4	sp ² (Quaternary)	145 - 150	Downfield shift from attached CH ₃ and being para to the ring Nitrogen.
C5	sp ² (Quaternary)	95 - 100	Significant upfield shift from the heavy atom effect of Br, overriding other effects.
C6	sp ² (CH)	147 - 151	Downfield shift due to proximity to the ring Nitrogen.
4-CH ₃	sp ³	18 - 22	Typical range for a methyl group on an aromatic ring.
N(CH ₃) ₂	sp ³	40 - 45	Typical range for N,N-dimethylamino carbons.

Note: These are estimated values. Actual experimental values can vary based on solvent and concentration.

Experimental Protocol: A Self-Validating Workflow

Acquiring a high-quality, unambiguous ^{13}C NMR spectrum requires careful sample preparation and the selection of appropriate acquisition parameters. The workflow described below is designed to be a self-validating system, where data from one experiment is used to confirm the results of another.

Sample Preparation

- Analyte Mass: For a standard 5 mm NMR tube, dissolve 50-100 mg of **5-Bromo-N,N,4-trimethylpyridin-2-amine**. A higher concentration is generally required for ^{13}C NMR compared to ^1H NMR due to the low natural abundance (1.1%) of the ^{13}C isotope[5].
- Solvent Selection: Use approximately 0.6 mL of deuterated chloroform (CDCl_3). CDCl_3 is a common choice for its excellent solubilizing power for many organic compounds and its single, well-defined solvent peak at ~ 77.16 ppm, which serves as a convenient chemical shift reference[6].
- Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added. TMS is defined as 0.00 ppm. However, referencing to the known solvent peak is often sufficient for routine structural confirmation[5].
- Dissolution and Filtration: Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field distortions and poor spectral resolution[5].

Data Acquisition: 1D and 2D Experiments

The following sequence of experiments provides a comprehensive dataset for structural elucidation. Modern NMR spectrometers can automate much of this process[7].

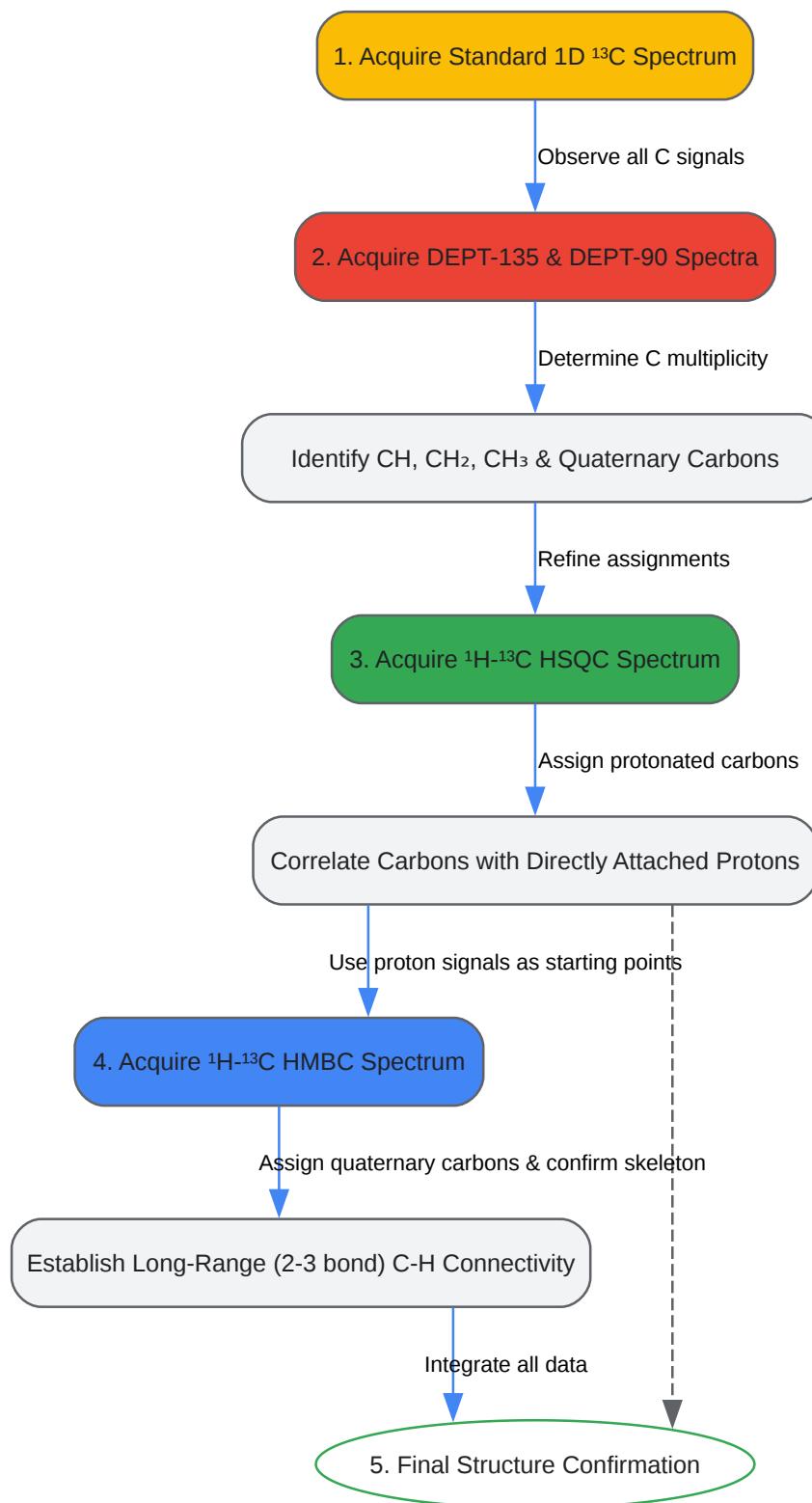


Figure 2: Workflow for Unambiguous Spectral Assignment

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Caption: A logical workflow moving from basic 1D to advanced 2D NMR experiments.

A. Standard ^{13}C { ^1H } Spectrum:

- Purpose: To detect all carbon atoms in the molecule.
- Key Parameters:
 - Pulse Program: A standard pulse-acquire sequence with proton decoupling (e.g., zgpg30 on Bruker instruments).
 - Relaxation Delay (d1): Set to 2-5 seconds. Quaternary carbons often have longer relaxation times, and a sufficient delay is crucial to ensure they are properly observed and to obtain semi-reliable integrations[7].
 - Number of Scans (ns): 1024 to 4096 scans, depending on sample concentration. This is necessary to achieve an adequate signal-to-noise ratio.

B. DEPT (Distortionless Enhancement by Polarization Transfer):

- Purpose: To determine the number of protons attached to each carbon. This is a critical step for distinguishing between CH_3 , CH_2 , CH , and quaternary (C) carbons[8][9][10].
- Experiments:
 - DEPT-135: CH and CH_3 signals appear as positive peaks, while CH_2 signals appear as negative peaks. Quaternary carbons are not observed.
 - DEPT-90: Only CH signals appear as positive peaks.
- Interpretation: By comparing the standard ^{13}C spectrum with the DEPT-135 and DEPT-90 spectra, one can unambiguously identify each type of carbon. For our target molecule, we expect two positive CH peaks (C3, C6) in both DEPT experiments and three positive CH_3 peaks (4- CH_3 , $\text{N}(\text{CH}_3)_2$) in the DEPT-135 spectrum. The three quaternary carbons (C2, C4, C5) will be absent from all DEPT spectra.

C. ^1H - ^{13}C HSQC (Heteronuclear Single Quantum Coherence):

- Purpose: To identify which proton is directly attached to which carbon atom. The spectrum shows a 2D plot with the ^1H spectrum on one axis and the ^{13}C spectrum on the other, with a

correlation peak appearing for each C-H bond[11][12].

- **Value:** This experiment provides definitive one-bond connectivity. For our molecule, it will show correlations between the H3 proton and C3, the H6 proton and C6, the 4-CH₃ protons and the 4-CH₃ carbon, and the N(CH₃)₂ protons and their corresponding carbons. This is far more reliable than relying on chemical shift predictions alone[13].

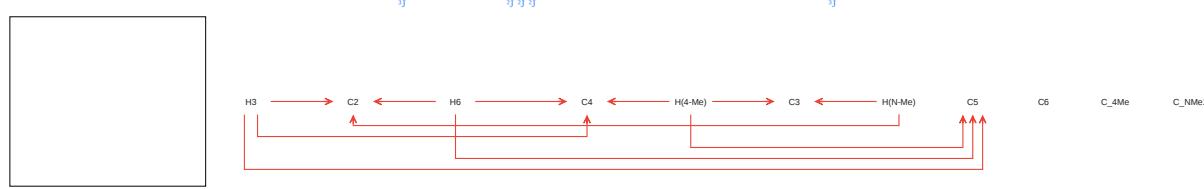
D. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

- **Purpose:** To identify longer-range correlations between protons and carbons, typically over two or three bonds (²J_{CH} and ³J_{CH}). Direct one-bond correlations are suppressed[11][12].
- **Value:** This is arguably the most powerful experiment for elucidating the complete carbon skeleton. It is essential for assigning the quaternary carbons, which have no attached protons and are therefore invisible in HSQC. It confirms the placement of substituents around the pyridine ring[14].

Data Interpretation and Structural Confirmation

By integrating the data from all experiments, we can confidently assign every peak.

- **Identify Carbon Types:** Use the DEPT spectra to categorize the peaks from the 1D ¹³C spectrum into C, CH, and CH₃ groups.
- **Assign Protonated Carbons:** Use the HSQC spectrum to link the proton signals to their directly attached carbons. For instance, the aromatic proton with a chemical shift around δ 8.0 ppm will correlate to the carbon at \sim 149 ppm (C6).
- **Assign Quaternary Carbons and Confirm Structure with HMBC:** This is the final and most critical step. Key expected HMBC correlations are visualized below.



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Caption: Visualization of crucial 2- and 3-bond HMBC correlations for assigning quaternary carbons.

- Assigning C4 and C5: The protons of the 4-methyl group are invaluable. They will show a strong two-bond correlation (2J) to C4 and three-bond correlations (3J) to C3 and C5. This definitively places the bromine atom at position 5.
- Assigning C2: The protons of the N,N-dimethylamino group will show a two-bond correlation (2J) to C2. Additionally, the H3 proton will show a two-bond correlation to C2, and the H6 proton will show a three-bond correlation to C2.

- Final Confirmation: The entire network of correlations (COSY for H-H, HSQC for C-H one-bond, and HMBC for C-H long-range) must be internally consistent, leaving no doubt as to the final structure.

Conclusion

The ^{13}C NMR analysis of **5-Bromo-N,N,4-trimethylpyridin-2-amine** is a clear illustration of how modern spectroscopic strategies provide definitive and trustworthy structural evidence. A simple 1D ^{13}C spectrum, while informative, is insufficient for an unambiguous assignment of this polysubstituted heterocycle. By employing a logical workflow that incorporates DEPT for determining carbon multiplicity and 2D techniques like HSQC and HMBC for mapping connectivity, a complete and verifiable assignment of every carbon atom is achievable. This rigorous approach is fundamental to ensuring the chemical integrity of compounds in research and development pipelines.

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